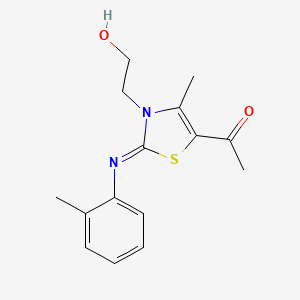
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In
Applications De Recherche Scientifique
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against certain viruses, such as the human immunodeficiency virus (HIV). In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anticancer effects. Topoisomerases are enzymes that are involved in the regulation of DNA replication and transcription, and inhibition of topoisomerase activity has been shown to have antiviral effects.
Biochemical and Physiological Effects:
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the development of drugs with improved efficacy and selectivity. However, one limitation of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many potential future directions for research on N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide involves a series of chemical reactions. The starting materials for the synthesis are 3-bromopyridine and cyclobutanone. The first step involves the reaction of 3-bromopyridine with sodium hydride to form a pyridine anion. The pyridine anion then undergoes a nucleophilic substitution reaction with cyclobutanone to form a cyclobutylpyridine intermediate. The intermediate is then reacted with methylamine and propargyl bromide to form N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide.
Propriétés
IUPAC Name |
N-methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-5-14(17)16(2)13-8-12(9-13)11-6-4-7-15-10-11/h4,6-7,10,12-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBIFILUMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CC(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2874169.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)


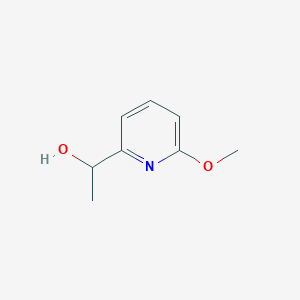
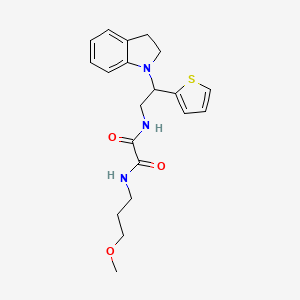
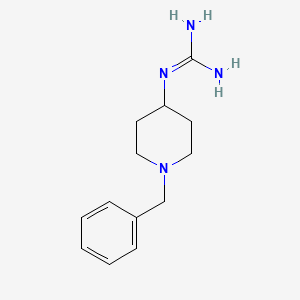
![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
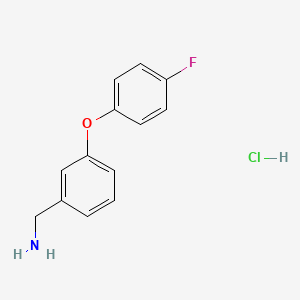

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
